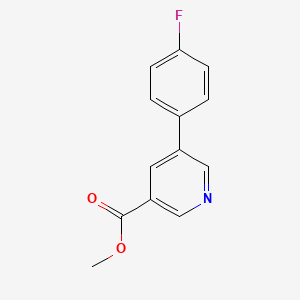

3-Bromo-N-methyl-5-nitropyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

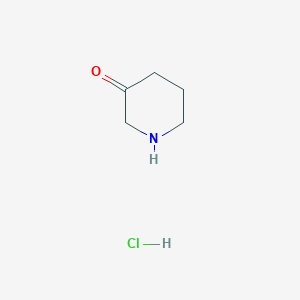

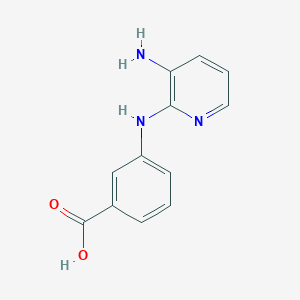

“3-Bromo-N-methyl-5-nitropyridin-4-amine” is a chemical compound that belongs to the class of organic compounds known as nitropyridines . Nitropyridines are compounds containing a nitro group attached to a pyridine ring. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a nitro group (-NO2), a bromine atom (Br), and a methylamine group (-NHCH3) attached to the ring .Chemical Reactions Analysis

Nitropyridines, including this compound, can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and others . The exact reactions that “3-Bromo-N-methyl-5-nitropyridin-4-amine” can undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications

Nucleophilic Substitution Reactions and Nitro-group Migration

3-Bromo-4-nitropyridine, a compound closely related to 3-Bromo-N-methyl-5-nitropyridin-4-amine, has been studied for its behavior in nucleophilic substitution reactions with amines. Yao et al. (2005) observed that during its reaction with amines, an unexpected product involving nitro-group migration was formed, highlighting a unique rearrangement mechanism in certain conditions (Yao, Blake, & Yang, 2005).

Large Scale Synthesis and Safety Studies

Agosti et al. (2017) researched the large-scale synthesis of 5-Bromo-2-nitropyridine, a compound structurally related to 3-Bromo-N-methyl-5-nitropyridin-4-amine, focusing on improving synthesis efficiency and safety. This work provides insights into handling and safety considerations for the synthesis of similar nitropyridines (Agosti et al., 2017).

Vicarious Nucleophilic Amination

Bakke et al. (2001) explored the selective vicarious nucleophilic amination of 3-nitropyridines, a process relevant to the modification of compounds like 3-Bromo-N-methyl-5-nitropyridin-4-amine. Their study offers a method for preparing substituted 2-amino-5-nitropyridines, useful for further chemical modifications (Bakke, Svensen, & Trevisan, 2001).

Amination and Catalysis

Research by Perevalov et al. (1983) on the amination of bromo-1-methylnitropyrazoles, which shares structural similarities with 3-Bromo-N-methyl-5-nitropyridin-4-amine, delved into methods of synthesizing amino derivatives, demonstrating the versatility of these compounds in chemical synthesis (Perevalov et al., 1983).

properties

IUPAC Name |

3-bromo-N-methyl-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-6-4(7)2-9-3-5(6)10(11)12/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGVVVSGJJMCJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-methyl-5-nitropyridin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B1370343.png)

![2-Amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1370344.png)

![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine](/img/structure/B1370366.png)